molecular formula C16H12N2O B182541 3-(2-phenylvinyl)-2(1H)-quinoxalinone CAS No. 6323-89-3

3-(2-phenylvinyl)-2(1H)-quinoxalinone

Cat. No. B182541
CAS RN: 6323-89-3
M. Wt: 248.28 g/mol
InChI Key: YJELPRGDOSBSKK-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-phenylvinyl)-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. It belongs to the class of quinoxalinone derivatives, which are known for their diverse biological activities.

Scientific Research Applications

3-(2-phenylvinyl)-2(1H)-quinoxalinone has been studied extensively for its potential use in various therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 3-(2-phenylvinyl)-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been reported to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.

Biochemical And Physiological Effects

Studies have shown that 3-(2-phenylvinyl)-2(1H)-quinoxalinone has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in many diseases, including cancer and neurodegenerative diseases. It has also been reported to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(2-phenylvinyl)-2(1H)-quinoxalinone in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it suitable for large-scale experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 3-(2-phenylvinyl)-2(1H)-quinoxalinone. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in preclinical models. Another area of interest is its potential use as an anticancer agent. Studies are needed to investigate its effects in different types of cancer cells and to determine its safety and efficacy in animal models. Additionally, there is a need for further studies to investigate its potential use in other therapeutic applications, such as anti-inflammatory and antioxidant agents.

Synthesis Methods

The synthesis of 3-(2-phenylvinyl)-2(1H)-quinoxalinone involves the reaction of 2-nitroaniline with benzaldehyde in the presence of a catalyst. The resulting intermediate is then reduced with iron powder to yield the final product. This method has been reported to have a high yield and purity, making it suitable for large-scale synthesis.

properties

CAS RN

6323-89-3

Product Name

3-(2-phenylvinyl)-2(1H)-quinoxalinone

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

3-[(E)-2-phenylethenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C16H12N2O/c19-16-15(11-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18-16/h1-11H,(H,18,19)/b11-10+

InChI Key

YJELPRGDOSBSKK-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O

SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O

Other CAS RN

6323-89-3

Origin of Product

United States

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